molecular formula C19H21F2N5O B7140340 N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7140340
M. Wt: 373.4 g/mol
InChI Key: VFZJZXXMJSSEFO-UHFFFAOYSA-N
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Description

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a difluorophenyl group

Properties

IUPAC Name

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N5O/c20-14-4-3-5-15(21)18(14)26-11-8-13(12-26)22-19(27)16-6-7-17(24-23-16)25-9-1-2-10-25/h3-7,13H,1-2,8-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZJZXXMJSSEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3CCN(C3)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide: shares similarities with other pyrrolidine and pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

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